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Compound of Interest

Compound Name: Afatinib Impurity C

Cat. No.: B1311641 Get Quote

An In-depth Technical Guide to Afatinib Impurity
C
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of Afatinib Impurity C, a significant related substance of the potent, irreversible

dual inhibitor of the ErbB family of tyrosine kinases, Afatinib. This document is intended to

serve as a valuable resource for researchers, scientists, and professionals involved in the

development, manufacturing, and quality control of Afatinib.

Chemical Identity and Physical Properties
Afatinib Impurity C is recognized as the (R)-isomer of Afatinib. Its formation can occur during

the synthesis or degradation of the active pharmaceutical ingredient (API).[1] Below is a

summary of its key identifying information and physical characteristics.
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Property Value Reference(s)

IUPAC Name

(2E)-N-[4-[(3-Chloro-4-

fluorophenyl)amino]-7-[[(3R)-

tetrahydro-3-furanyl]oxy]-6-

quinazolinyl]-4-

(dimethylamino)-2-butenamide

[2]

Synonyms

(R,E)-N-(4-((3-chloro-4-

fluorophenyl)amino)-7-

((tetrahydrofuran-3-

yl)oxy)quinazolin-6-yl)-4-

(dimethylamino)but-2-enamide,

Afatinib (R)-Isomer

[1]

CAS Number 945553-91-3 [1]

Molecular Formula C₂₄H₂₅ClFN₅O₃ [1][3][4]

Molecular Weight 485.94 g/mol [1][3][4]

Physical State Crystalline solid [2]

Solubility

Soluble in ethanol (~11

mg/mL), DMSO (~20 mg/mL),

and dimethylformamide (DMF)

(~20 mg/mL). Sparingly

soluble in aqueous buffers.

[2]

Storage Conditions

Long-term storage at 2-8°C is

recommended. Stable under

ambient conditions for

transport.

[5]

Note: Specific quantitative data for melting and boiling points are not readily available in public

literature and are typically reported on a batch-specific Certificate of Analysis.

Experimental Protocols
Synthesis of Afatinib Impurity C
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A general method for the synthesis of an Afatinib impurity, which could potentially be adapted

for Afatinib Impurity C, involves the reaction of Afatinib with dimethylamine.

Reaction Scheme:

Reaction Conditions

Afatinib

+Dimethylamine Afatinib Impurity C

Organic Solvent

Click to download full resolution via product page

General synthesis pathway for an Afatinib impurity.

Methodology: In the presence of an organic solvent, Afatinib is reacted with an aqueous

solution of dimethylamine (e.g., 30-40 wt.%). The reaction mixture is heated and stirred for a

period of 2 to 6 hours at a temperature ranging from 30 to 80°C. Upon cooling, the resulting

solid, Afatinib Impurity C, precipitates and can be collected by filtration. Further purification

can be achieved through techniques such as extraction, recrystallization, or column

chromatography.

Analytical Method for Separation and Identification
A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is

essential for the separation and quantification of Afatinib and its related impurities, including

Impurity C.

Typical HPLC Parameters:
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Parameter Condition

Column
Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm)

or equivalent

Mobile Phase A 10 mM Ammonium acetate buffer (pH 6.7)

Mobile Phase B Acetonitrile

Elution Mode Gradient

Flow Rate Typically 0.8 - 1.2 mL/min

Column Temp. 30°C

Detection UV at 253 nm or 258 nm

Injection Vol. 10 µL

Experimental Workflow for Impurity Profiling:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation
(Afatinib API or Formulation)

RP-HPLC Analysis

LC-Q-TOF/MS/MS
(for structural elucidation)

Characterize Peaks

Preparative HPLC
(for impurity isolation)

Isolate Impurities

Data Analysis and
Impurity Quantification

Quantify Impurities

NMR Spectroscopy
(¹H and ¹³C NMR)

Click to download full resolution via product page

Workflow for the analysis of Afatinib impurities.

Spectral Data
While a specific Certificate of Analysis with spectral data for Afatinib Impurity C is not publicly

available, a study on the forced degradation of Afatinib provides detailed NMR analysis of two

major degradation products, DP2 and DP3.[6][7] It is plausible that one of these corresponds to

Afatinib Impurity C. The structural elucidation of these products was performed using 1D (¹H

and ¹³C) and 2D NMR spectroscopy. Researchers are advised to compare the spectral data of

their isolated impurity with the published data for these degradation products for definitive

identification.
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Biological Activity
The biological activity of Afatinib Impurity C has not been extensively studied as a separate

entity. However, the anticancer potential of the aforementioned degradation products, DP2 and

DP3, was evaluated against the A549 non-small cell lung cancer cell line.[6][7]

Compound IC₅₀ (µM)

Afatinib 15.02 ± 1.49

DP2 25.00 ± 1.26

DP3 32.56 ± 0.11

These findings suggest that the degradation products retain some cytotoxic activity, albeit less

potent than the parent drug, Afatinib.

Signaling Pathways
Currently, there is no specific information available in the public domain regarding the signaling

pathways that may be uniquely affected by Afatinib Impurity C. The primary mechanism of

action of the parent drug, Afatinib, is the irreversible inhibition of the ErbB family of receptor

tyrosine kinases (EGFR, HER2, and HER4), which leads to the downregulation of ErbB

signaling and subsequent inhibition of tumor growth and proliferation. It is reasonable to

hypothesize that any biological activity of Afatinib Impurity C would be related to its structural

similarity to Afatinib and its potential interaction with the same or similar kinase targets.

Afatinib's Mechanism of Action:
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Simplified signaling pathway inhibited by Afatinib.

This guide provides a summary of the currently available technical information on Afatinib
Impurity C. For further details, researchers are encouraged to consult the referenced literature

and obtain a Certificate of Analysis from a certified supplier of this reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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